

Cross-Species Functional Complementation of Deg-1 Orthologs: A Comparative Guide

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The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse class of ion channels crucial for a wide array of physiological processes across the animal kingdom, from mechanosensation and proprioception to pain sensation and sodium homeostasis.[1][2] In the nematode *Caenorhabditis elegans*, degenerins such as **DEG-1** and MEC-4 are key players in sensory transduction. Their mammalian counterparts, the Acid-Sensing Ion Channels (ASICs), are implicated in synaptic plasticity, fear, pain, and ischemic neurodegeneration.[1]

This guide provides a comparative analysis of the functional conservation between *C. elegans* **DEG-1** and its mammalian orthologs, focusing on experimental data from cross-species functional complementation and comparative electrophysiology. The remarkable conservation of channel structure and function within this family not only illuminates evolutionary relationships but also validates the use of simpler model organisms like *C. elegans* to dissect mechanisms relevant to human neurological disorders.

Data Presentation: Quantitative Comparison of Ortholog Function

The functional similarity between *C. elegans* and mammalian DEG/ENaC channels has been demonstrated through both in-vivo functional complementation and heterologous expression systems. The following tables summarize key quantitative data from these comparative studies.

Table 1: In-Vivo Cross-Species Functional Complementation

This table presents data from a study where *C. elegans* **DEG-1** and its human ortholog MDEG1 (also known as ASIC2) were ectopically expressed in the ASE gustatory neuron of *C. elegans*. This neuron does not normally sense temperature. The data shows that both channels can confer warm-sensing ability, demonstrating a conserved function.[\[3\]](#)

Channel Expressed in ASE Neuron	Phenotype Assayed	Response Metric (% animals showing avoidance)	Conclusion
Wild-Type (Control)	Warm Sensation (25°C)	~5%	ASE neuron is not thermosensory.
<i>C. elegans</i> DEG-1	Warm Sensation (25°C)	~60%	DEG-1 can confer warm sensitivity.
Human MDEG1 (ASIC2)	Warm Sensation (25°C)	~55%	Human MDEG1 functionally complements DEG-1 in conferring warm sensitivity. [3]

Table 2: Comparative Electrophysiological Properties of *C. elegans* and Mammalian Channels

This table compares the biophysical properties of various *C. elegans* and mammalian DEG/ENaC channels expressed heterologously in *Xenopus* oocytes. The data highlight the conserved function as proton-gated channels among specific family members.

Channel	Gating Stimulus	pH for half-maximal activation (pH ₅₀)	Amiloride Sensitivity	Ion Selectivity	Reference
C. elegans ASIC-1	Extracellular Protons	6.4	Blocked	Na ⁺ > K ⁺	[4] [5]
Human ASIC1a	Extracellular Protons	6.2 - 6.7	Blocked	Na ⁺ >> K ⁺ , Ca ²⁺ permeable	[6]
C. elegans ACD-1	Extracellular Protons	Inhibited by low pH (Open at pH 7.4)	Blocked	Na ⁺	[4] [5]
Human MDEG1 (ASIC2a)	Extracellular Protons	4.4 - 4.9	Blocked	Na ⁺	[6]
Human MDEG1 (G430F mutant)	Extracellular Protons	~6.7	Blocked (10x higher affinity)	Na ⁺	[6]

Note: The G430F mutation in human MDEG1 corresponds to mutations that cause neurodegeneration in C. elegans degenerins. This mutation drastically increases the proton sensitivity of the channel, highlighting a conserved gating mechanism.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments in the study of DEG/ENaC channel function.

Protocol 1: C. elegans Gentle Touch Assay

This assay is used to test the function of mechanosensory channels like MEC-4.

- Animal Preparation: Use well-fed, young adult hermaphrodites on a Nematode Growth Medium (NGM) plate seeded with a thin lawn of OP50 *E. coli*.
- Stimulus Tool: Prepare a touch tool by gluing a single eyebrow hair to the end of a glass capillary or toothpick.[8]
- Assay Procedure: a. Place the plate on the stage of a dissecting microscope. b. Gently touch the worm laterally, first just behind the pharynx (anterior) and then just anterior to the tail (posterior).[8] c. A normal response to an anterior touch is to stop forward movement and initiate backward movement (a reversal). A normal response to a posterior touch is to accelerate forward.[9] d. Score the animal's response immediately. To avoid sensitization or adaptation, allow at least 30 seconds between touches on the same animal.
- Quantification: Test a population of animals (e.g., n=30) by performing a set number of touches (e.g., 10 per animal, 5 anterior and 5 posterior). The result is expressed as the percentage of positive responses to the total number of touches.[9]

Protocol 2: *C. elegans* Chemoavoidance Assay (Acid Avoidance)

This assay is used to test the function of chemosensory channels like **DEG-1**.

- Plate Preparation: a. Prepare a 9 cm unseeded NGM plate. b. Create a pH gradient. A simple method is to place a drop of a low pH buffer (e.g., pH 4.0 citrate buffer) at one point on the plate and a drop of control buffer (e.g., pH 7.0) at the opposite point. Allow the drops to absorb and the gradient to establish for 1-2 hours.
- Animal Preparation: a. Collect young adult worms from a culture plate by washing them off with M9 buffer. b. Wash the worms twice with M9 buffer to remove any bacteria.
- Assay Procedure: a. Pipette a population of ~100-200 washed worms onto the center of the prepared assay plate.[10] b. Allow the liquid to absorb so the worms can move freely. c. Incubate the plate at a constant temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).[11]
- Quantification: a. Divide the plate into two halves: the "acid" side and the "control" side. b. Count the number of worms on each half. c. Calculate the Avoidance Index (AI) as: (Number

in Control - Number in Acid) / (Total Number of Worms). An AI of +1.0 indicates complete avoidance, while an AI of 0 indicates no preference.[10]

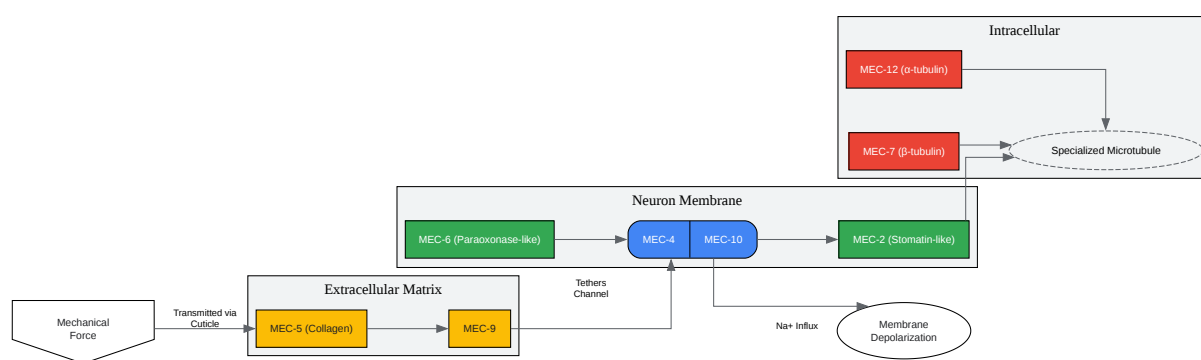
Protocol 3: Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is used for the heterologous expression and electrophysiological characterization of ion channels.[12][13]

- **Oocyte Preparation:** a. Surgically harvest oocytes from a female *Xenopus laevis* frog. b. Treat the oocytes with collagenase to remove the follicular cell layer. c. Manually select healthy Stage V-VI oocytes and incubate them in ND96 solution.
- **cRNA Injection:** a. Linearize the plasmid DNA containing the channel subunit's coding sequence and use it as a template for in-vitro transcription to synthesize capped RNA (cRNA). b. Using a microinjector, inject ~50 nL of the cRNA solution (e.g., 0.5 µg/µL) into the cytoplasm of the prepared oocytes.[12] c. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel protein expression and insertion into the plasma membrane.
- **Electrophysiological Recording:** a. Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). b. Impale the oocyte with two sharp glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (V_m), and the other injects current.[14] c. Clamp the membrane potential to a holding potential (e.g., -60 mV). d. To test for acid sensitivity, perfuse the oocyte with solutions of varying pH and record the resulting currents.
- **Data Analysis:** a. Measure the peak current amplitude at each pH level. b. Plot the normalized current as a function of pH and fit the data with the Hill equation to determine the pH_{50} (the pH at which the current is half-maximal).

Mandatory Visualizations

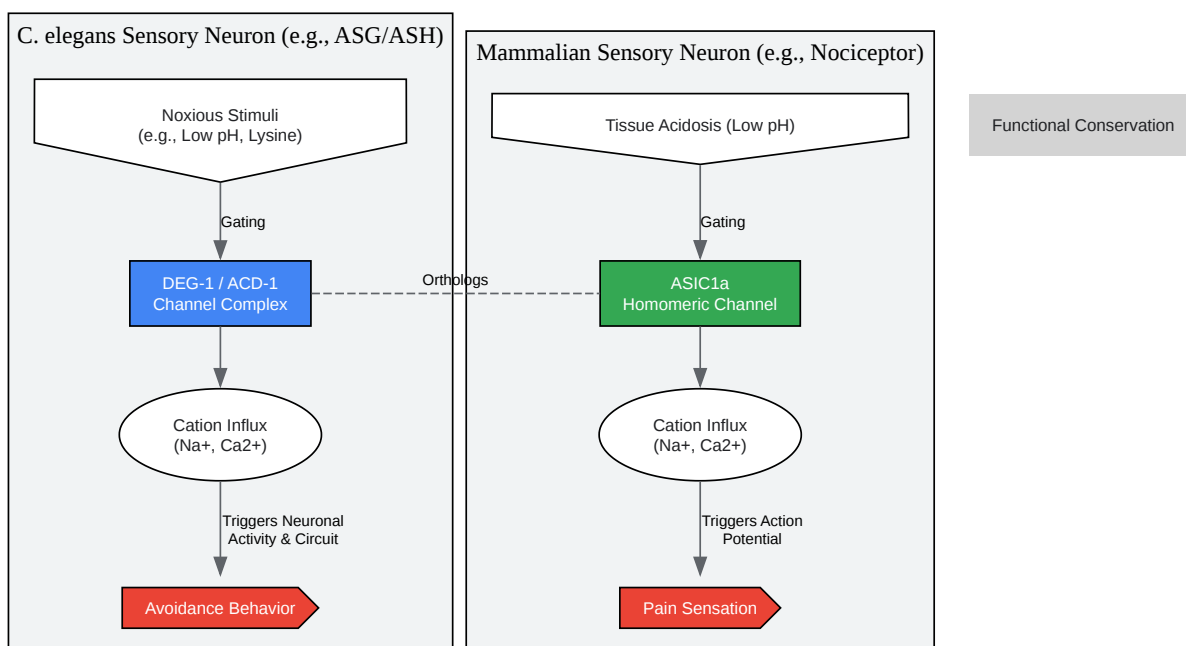
Diagram 1: *C. elegans* Mechanosensory Signaling Pathway



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Caption: Core components of the gentle touch mechanotransduction complex in *C. elegans*.

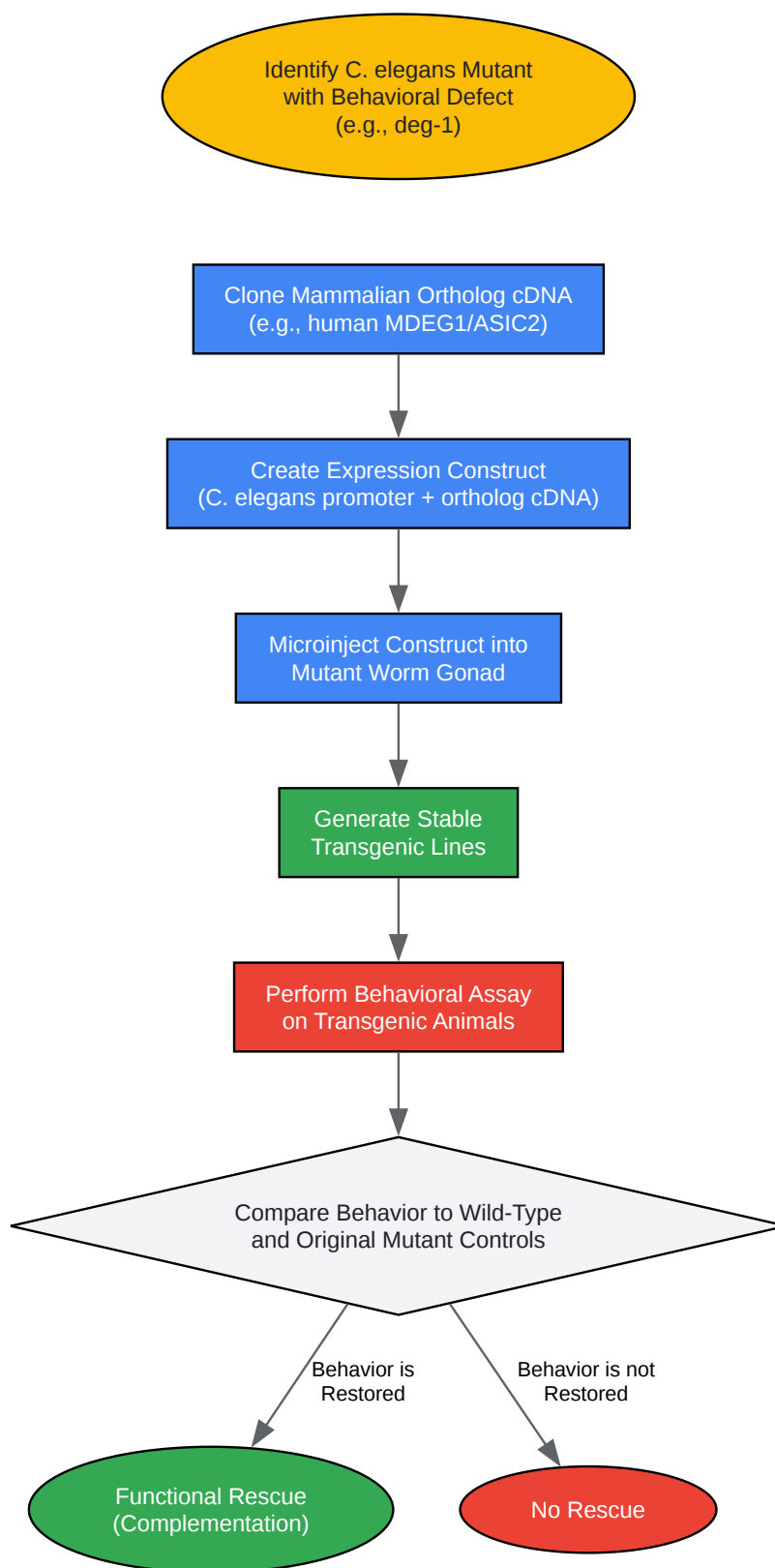
Diagram 2: Sensory Signaling Involving **DEG-1** and Mammalian ASIC1a



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Caption: Conserved role of DEG/ENaC channels as sensory transducers for chemical stimuli.

Diagram 3: Workflow for Cross-Species Complementation



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Caption: Experimental workflow for testing functional complementation in *C. elegans*.

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